Compound Description: WAY-207024 is a potent gonadotropin-releasing hormone receptor (GnRH-R) antagonist. It was developed to improve upon the solubility and pharmacokinetic profile of earlier lead compounds. [] WAY-207024 demonstrated excellent pharmacokinetic properties and effectively lowered plasma luteinizing hormone levels in rats after oral administration. []
Relevance: This compound shares a central piperazine moiety with 2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline. Additionally, both molecules feature a quinoxaline core, although the substitution patterns differ. The shared structural elements suggest potential similarities in their physicochemical and pharmacological profiles. []
Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, showing 229-fold selectivity over ACAT-2. [] The compound demonstrated good aqueous solubility and improved oral absorption compared to earlier analogs. []
Relevance: K-604 and 2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline both contain a piperazine ring system within their structure. This shared feature could contribute to similarities in their binding modes or overall molecular properties. []
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
Compound Description: S 18126 acts as a potent, selective, and competitive antagonist of dopamine D4 receptors. [] It shows significantly higher affinity for D4 receptors compared to other dopamine receptor subtypes. [] Despite its in vitro profile, S 18126 had limited efficacy in in vivo models of antipsychotic activity, likely due to residual antagonism at D2/D3 receptors at higher doses. []
Relevance: S 18126 and 2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline share a piperazine ring incorporated into their structures. This structural similarity might indicate some overlap in their pharmacological targets or modes of action, even though their core structures differ. []
Compound Description: This series of compounds were synthesized and evaluated for their antagonism of serotonin 5-HT3 receptors. [] The most potent compound in this series, 3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]benzothiazol-2(3H)-one (3b), showed significant antagonistic activity in a guinea pig ileum preparation. []
Relevance: Similar to 2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, this series of compounds all feature a piperazine ring directly linked to an aromatic heterocyclic system. The presence of the piperazine linker and the overall structural similarity, despite differences in the specific heterocycles, suggest that these compounds might share some physicochemical properties or even exhibit overlapping pharmacological profiles. []
Compound Description: This compound is a highly selective PDE10A inhibitor, developed by modifying a known PDE5 inhibitor (avanafil). [] The compound demonstrated good brain penetration and efficacy in a rat conditioned avoidance response (CAR) test. []
Relevance: This compound and 2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline share the quinoxaline and pyrimidine systems as key structural features. While the linker and substituents on these core structures differ, the shared heterocyclic motifs suggest possible similarities in their binding affinities, selectivities, and pharmacological activities. []
Compound Description: This series of compounds was synthesized as potential antifungal agents. [] The compounds were evaluated for antifungal, antibacterial, and antitumor activities. []
Relevance: Although structurally distinct from the quinoxaline core of 2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, this series shares the key structural element of a substituted piperazine ring linked to an aromatic heterocycle (cinnoline). The presence of this common motif and the focus on similar therapeutic areas (antifungal activity) suggest potential similarities in their structure-activity relationships and pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.